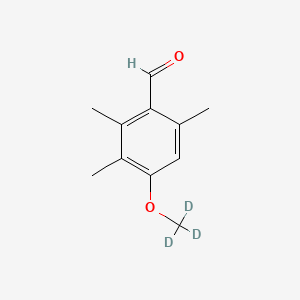

4-Methoxy-2,3,6-trimethylbenzaldehyde-d3

Description

4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 (CAS: 1216683-89-4) is a deuterated aromatic aldehyde featuring three deuterium atoms at the methoxy group. This compound is a stable isotope-labeled variant of its non-deuterated counterpart, 4-methoxy-2,3,6-trimethylbenzaldehyde (CAS: 54344-92-2, molecular formula: C₁₁H₁₄O₂, molecular weight: 178.23 g/mol). The deuterium substitution enhances its utility in metabolic studies, NMR spectroscopy, and pharmacokinetic research by reducing metabolic degradation rates and improving spectral resolution . Key properties include a hydrophobic profile (XLogP3: 2.4), two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 26.3 Ų .

Properties

IUPAC Name |

2,3,6-trimethyl-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5-6H,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOFIDLWQJCUJG-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662083 | |

| Record name | 2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216683-89-4 | |

| Record name | 2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 typically involves the deuteration of 4-Methoxy-2,3,6-trimethylbenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high levels of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.

Major Products Formed

Oxidation: 4-Methoxy-2,3,6-trimethylbenzoic acid-d3.

Reduction: 4-Methoxy-2,3,6-trimethylbenzyl alcohol-d3.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 is utilized in several scientific research fields:

Chemistry: Used as a labeled compound in mechanistic studies and tracer experiments.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Used in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to the non-deuterated compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes critical structural and physicochemical differences between 4-methoxy-2,3,6-trimethylbenzaldehyde-d3 and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | TPSA (Ų) | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 1216683-89-4 | C₁₁H₁₁D₃O₂ | 181.26 | -OCH₃, -CH₃ (positions 2,3,6), -CHO | 2.4 | 26.3 | Isotopic tracing, NMR studies |

| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 54344-92-2 | C₁₁H₁₄O₂ | 178.23 | -OCH₃, -CH₃ (positions 2,3,6), -CHO | 2.4 | 26.3 | Organic synthesis intermediates |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | -OCHF₂, -OCH₃, -CHO | 1.7* | 35.5 | Fluorinated drug precursors |

| 4-Methoxy-2,3-dimethylbenzaldehyde | 93465-26-0 | C₁₀H₁₂O₂ | 164.20 | -OCH₃, -CH₃ (positions 2,3), -CHO | 2.1* | 26.3 | Polymer additives, fragrances |

| Glucovanillin-d3 | N/A | C₁₄H₁₅D₃O₇ | 315.30 | -OCH₃ (deuterated), -CHO, -glucose | 0.8* | 115.0 | Stable isotope-labeled flavors |

*Estimated values based on structural similarity.

Key Observations:

Deuterium Effects: The deuterated form (181.26 g/mol) has a 3.03 g/mol mass increase compared to the non-deuterated analogue, which minimally impacts solubility but significantly alters metabolic stability .

Substituent Influence :

- Fluorinated Analogues : 4-(Difluoromethoxy)-3-methoxybenzaldehyde exhibits higher polarity (TPSA: 35.5 Ų) due to the difluoromethoxy group, enhancing water solubility compared to the methoxy variant .

- Methyl Group Position : 4-Methoxy-2,3-dimethylbenzaldehyde lacks a methyl group at position 6, reducing steric hindrance and altering reactivity in nucleophilic additions .

Functional Group Variations : Glucovanillin-d3 incorporates a glucose moiety, increasing TPSA (115.0 Ų) and making it suitable for glycosylation studies in flavor chemistry .

Stability and Reactivity

- Deuterium Kinetic Isotope Effect (KIE) : The C-D bond in the methoxy group reduces oxidative demethylation rates by 5–10-fold compared to C-H bonds, prolonging half-life in biological systems .

- Electrophilicity : The aldehyde group in this compound remains highly reactive, enabling condensations with amines or hydrazines. Fluorinated analogues show reduced electrophilicity due to electron-withdrawing -OCF₂H groups .

Biological Activity

4-Methoxy-2,3,6-trimethylbenzaldehyde-d3, also known as 4-methoxy-2,3,6-trimethylbenzaldehyde, is a deuterated aromatic aldehyde derived from the natural compound 2,3,6-trimethylbenzaldehyde. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 54344-92-2

- Physical State : Solid (white to light yellow powder)

- Melting Point : 63.0 to 68.0 °C

Antimicrobial Properties

Research indicates that 4-Methoxy-2,3,6-trimethylbenzaldehyde exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant bacteria, suggesting that it could be a potential candidate for developing new antibacterial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Several studies have investigated the anticancer potential of 4-Methoxy-2,3,6-trimethylbenzaldehyde. It has been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines such as breast and colon cancer cells. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, including the NF-κB pathway .

The biological activities of 4-Methoxy-2,3,6-trimethylbenzaldehyde are attributed to its ability to interact with cellular targets. It is believed to exert its effects through:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptotic Induction : Activating caspases leading to programmed cell death.

Study on Antibacterial Activity

A study conducted on various Serbian aromatic plants revealed that extracts containing 4-Methoxy-2,3,6-trimethylbenzaldehyde showed substantial antibacterial activity against phytopathogenic bacteria. The study emphasized the need for further isolation and characterization of active compounds for potential therapeutic applications .

Study on Anticancer Effects

In a laboratory setting, researchers evaluated the cytotoxic effects of 4-Methoxy-2,3,6-trimethylbenzaldehyde on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment. This study suggests that the compound could be explored further for its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.